molecular formula C19H22N4OS B5942873 N-methyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-1-quinolin-4-ylmethanamine

N-methyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-1-quinolin-4-ylmethanamine

Cat. No.: B5942873
M. Wt: 354.5 g/mol
InChI Key: UIXPULWOTVWTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-1-quinolin-4-ylmethanamine is a complex organic compound that features a quinoline ring, a thiazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-1-quinolin-4-ylmethanamine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiazole intermediates, followed by their coupling with the morpholine derivative. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-1-quinolin-4-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-methyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-1-quinolin-4-ylmethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-1-quinolin-4-ylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exhibiting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(morpholin-4-yl)benzylamine
  • 2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone

Uniqueness

N-methyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-1-quinolin-4-ylmethanamine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-methyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-1-quinolin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-22(13-15-6-7-20-18-5-3-2-4-17(15)18)14-16-12-21-19(25-16)23-8-10-24-11-9-23/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXPULWOTVWTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC2=CC=CC=C12)CC3=CN=C(S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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